3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Description
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-15(13(18)19-14(2,3)4)11-8-6-7-10(9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBLKOUEBDQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 3-Amino benzoic acid (as the aromatic amine source)
- tert-Butoxycarbonyl chloride (Boc-Cl) for amino group protection
- Ethyl halide (commonly ethyl bromide) for alkylation
- Coupling reagents such as dicyclohexylcarbodiimide (DCC) for amide bond formation
Stepwise Synthesis
| Step | Description | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Protection of Amino Group | Boc-Cl, triethylamine (base), inert solvent (e.g., dichloromethane), 0–25°C | Protects the amino group to prevent side reactions |
| 2 | Alkylation of Protected Amine | Ethyl bromide, base (e.g., potassium carbonate), polar aprotic solvent (e.g., DMF), reflux | Introduces the ethyl substituent on the nitrogen |
| 3 | Coupling with Benzoic Acid | DCC or other carbodiimide coupling agents, catalytic DMAP, mild conditions | Forms the amide linkage to complete the target molecule |
| 4 | Purification | Recrystallization or chromatography | Isolates the pure product |
This route ensures selective functionalization, with the Boc group stabilizing the amino functionality during alkylation and coupling steps.
Industrial Production Methods
Industrial synthesis mirrors laboratory procedures but incorporates process intensification and automation for scale-up:
- Bulk Protection: Large-scale Boc protection using continuous stirred tank reactors, ensuring uniform reaction and minimizing side products.
- Continuous Alkylation: Alkylation is performed in continuous flow reactors, allowing precise control of reaction times and temperatures to enhance yield and purity.
- Automated Coupling: Coupling reactions are automated with in-line monitoring to optimize reagent addition and reaction completion.
- Purification: Industrial chromatography or crystallization units are employed for large-scale product isolation.
This approach improves reproducibility, reduces waste, and enhances throughput.
Detailed Research Findings and Reaction Conditions
| Parameter | Laboratory Scale | Industrial Scale | Notes |
|---|---|---|---|
| Boc Protection | Boc-Cl (1.1 equiv), triethylamine (2 equiv), 0–25°C, 2–4 hours | Similar stoichiometry, continuous reactor, temperature controlled | Efficient protection with >95% yield |
| Alkylation | Ethyl bromide (1.2 equiv), K2CO3, DMF, reflux, 6–12 hours | Continuous flow, optimized residence time, temperature 80–100°C | High selectivity for N-ethylation |
| Coupling | DCC (1.2 equiv), DMAP catalyst, room temperature, 12–24 hours | Automated batch reactors, in-line HPLC monitoring | Yields typically 85–90% |
| Purification | Silica gel chromatography or recrystallization | Crystallization in solvent mixtures (e.g., ethyl acetate/hexane) | Purity >98% achieved |
These conditions have been optimized to balance reaction efficiency with product purity and environmental considerations.
Notes on Alternative Synthetic Approaches
- Protection Alternatives: Boc anhydride can be used instead of Boc-Cl for amino protection, offering milder reaction conditions.
- Esterification Variants: In some cases, ester derivatives (e.g., ethyl esters) of 3-aminobenzoic acid are prepared first, followed by Boc protection and alkylation, though this route is less direct.
- Catalysts and Bases: Triethylamine is the most common base for Boc protection; potassium carbonate or cesium carbonate are preferred for alkylation due to their mildness and effectiveness.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Amino Group Protection | Boc-Cl, triethylamine | 0–25°C, 2–4 h | Boc-protected amino benzoic acid |
| 2 | N-Ethylation (Alkylation) | Ethyl bromide, K2CO3, DMF | Reflux, 6–12 h | N-ethyl Boc-protected amino benzoic acid |
| 3 | Coupling with Benzoic Acid | DCC, DMAP | RT, 12–24 h | This compound |
| 4 | Purification | Chromatography/Recrystallization | Ambient to mild heating | Pure target compound |
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group protects the amino group during the reaction.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Coupling Reagents: For peptide coupling, reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Chains: When used in peptide synthesis, it forms part of the peptide chain.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis: The compound is primarily used as an intermediate in the synthesis of complex organic molecules. It facilitates the development of new synthetic methodologies that are crucial for advancing organic chemistry.
- Reactivity: The presence of both Boc protection and an ethyl ester enhances its reactivity profile, allowing it to participate in various chemical reactions such as Suzuki–Miyaura cross-coupling reactions, which are widely used for synthesizing biologically active compounds.
Biology
- Enzyme-Substrate Interactions: Research indicates that this compound can be utilized to study enzyme-substrate interactions, providing insights into biochemical pathways and mechanisms of action.
- Building Block for Active Compounds: It serves as a building block for synthesizing biologically active compounds, including potential pharmaceuticals that target specific biological pathways.
Medicine
- Drug Development: The compound is under investigation for its potential use in drug development. It acts as a precursor for synthesizing pharmaceutical agents aimed at various therapeutic targets .
- Antimicrobial and Anticancer Activity: Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, as well as anticancer potential through inhibition of specific enzymes involved in cancer cell proliferation .
Antimicrobial Activity
A study investigating the antimicrobial properties of compounds similar to 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid demonstrated effectiveness against various microorganisms:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition observed |
| Staphylococcus aureus | Moderate activity |
| Candida albicans | Significant inhibition |
These findings indicate that the compound may also possess antimicrobial properties due to structural similarities with known active compounds.
Anticancer Potential
Research has highlighted the anticancer potential of this compound through its ability to inhibit class-IIa histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. The mechanism involves interaction with HDACs, leading to altered gene expression and apoptosis in cancer cells:
| Mechanism | Description |
|---|---|
| HDAC Inhibition | Induces apoptosis in cancer cells |
| Cell Viability Reduction | In vitro studies show reduced viability in various cancer cell lines |
This suggests that derivatives of the compound could be developed into effective anticancer agents .
Industrial Applications
In addition to its research applications, this compound is also applied in industrial settings:
- Production of Specialty Chemicals: Its unique structure enables its use in producing specialty chemicals and advanced materials.
- Manufacture of Polymers: The compound's reactivity allows it to be incorporated into polymer formulations, enhancing material properties for various applications.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amino group .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid with key analogs, focusing on structural variations, synthetic routes, physicochemical properties, and biological applications.
Structural Analogues
Physicochemical Properties
- Solubility: Ethylamino-substituted derivatives (e.g., this compound) exhibit lower aqueous solubility (logP ~2.5) compared to methoxy-substituted analogs (logP ~1.8) due to increased hydrophobicity .
- Stability : Boc-protected compounds are stable under acidic conditions but cleaved by trifluoroacetic acid (TFA) in deprotection steps .
Critical Analysis of Research Findings
- Positional Isomerism: C3-substituted Boc-amino benzoic acids exhibit higher bioactivity than C4 or C5 isomers due to optimal steric alignment with target proteins .
- Substituent Effects: Ethylamino groups improve metabolic stability in vivo compared to methyl or propyl analogs, as evidenced by longer plasma half-lives (t₁/₂ = 6.2 h vs. 3.8 h) .
- Synthetic Challenges : Methoxy-substituted derivatives require harsher reaction conditions (e.g., Pd/C catalysis) but offer higher regioselectivity in coupling reactions .
Biological Activity
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility, making it a candidate for various biological applications. The following sections detail its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₄H₁₉NO₄. The structure includes a benzoic acid moiety with an ethyl amino group protected by a tert-butoxycarbonyl group. This configuration is crucial for its biological interactions.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Research indicates that compounds with similar structures can demonstrate significant antimicrobial properties against various pathogens. The presence of the benzoic acid scaffold is often linked to enhanced antibacterial activity due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Studies suggest that benzoic acid derivatives can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.
- Antitumor Properties : Preliminary studies have indicated that this compound might inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis in cancer cells, as observed in related benzoic acid derivatives.
- Proteasome and Autophagy Modulation : Recent findings suggest that benzoic acid derivatives can enhance the activity of proteasomal and autophagic pathways, which are critical for cellular homeostasis and protein degradation .
The biological effects of this compound are believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or cancer progression, such as kinases or proteases.
- Cell Signaling Pathway Modulation : It can influence signaling pathways related to cell survival and apoptosis, contributing to its antitumor effects.
- Interaction with Cellular Targets : This compound may bind to various cellular targets, altering their function and leading to therapeutic effects.
Study 1: Antimicrobial Activity
A study conducted on various benzoic acid derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, indicating potent activity compared to standard antibiotics.
Study 2: Anti-inflammatory Effects
In vitro assays showed that the compound reduced the secretion of pro-inflammatory cytokines in human fibroblast cells stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent decrease in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Study 3: Antitumor Activity
Research involving human cancer cell lines revealed that this compound inhibited cell proliferation by inducing apoptosis. Flow cytometry analysis confirmed increased rates of apoptotic cells upon treatment with the compound .
Data Table: Summary of Biological Activities
Q & A
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Methodological Answer : Byproducts (e.g., tert-butyl esters) form via acid-catalyzed transesterification. Monitoring via -NMR (disappearance of Boc δ ~1.4 ppm) and ESI-MS identifies intermediates. Alternative deprotection agents (e.g., ZnBr₂ in DCM) reduce side reactions .
Applications in Drug Development
Q. How is this compound employed in prodrug design, and what pharmacokinetic parameters are optimized?
Q. What toxicological screening assays are recommended for derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
